molecular formula C8H16ClNO3S B2569882 1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride CAS No. 2172554-83-3

1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride

Cat. No. B2569882
CAS RN: 2172554-83-3
M. Wt: 241.73
InChI Key: LFXMVVRCASPQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride, also known as ODAM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ODAM belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.

Scientific Research Applications

  • Synthetic Approaches to Spiroaminals : The synthesis of 1-oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride is recognized due to its presence as a core structure in natural or synthetic products with significant biological activities. Researchers have investigated various strategies for synthesizing these spiroaminals, highlighting the complexity and potential applications of these compounds in chemical synthesis (Sinibaldi & Canet, 2008).

  • Synthesis of Sulfur-containing Heterocycles : Another study focused on the synthesis of sulfur-containing heterocycles, employing 1-Aroyl-2-styrylsulfonylethene as a precursor. The research led to the synthesis of compounds such as 7-aroyl-11-aryl-2,4-diazaspiro[5,5]undecane-1,3,5-trione-9-thia-9,9-dioxide, showcasing the compound's role in the creation of novel heterocycles (Reddy, Babu, & Padmavathi, 2001).

  • Conversion into Oxime Derivatives : Research also delved into the conversion of ketones from heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives. This conversion led to the synthesis of various oxime derivatives, demonstrating the compound's versatility in chemical transformations (Rahman et al., 2013).

  • Antibacterial Agent Development : Exploring the spirocyclic derivatives of Ciprofloxacin as antibacterial agents involved the synthesis of thirty-six derivatives of ciprofloxacin using the 1-oxa-9-azaspiro[5.5]undecane structure. This research highlights the potential application of the compound in developing new antibacterial treatments (Lukin et al., 2022).

  • Route to Spirodioxanes, Oxathianes, and Morpholines : A study presented a modular and efficient route to various spiroketal compounds, including 10-aza-4-thia-1,7-dioxaspiro[5.5]undecanes, utilizing the compound. The research demonstrates the compound's role in synthesizing structurally diverse and potentially pharmacologically relevant compounds (Goubert, Canet, & Sinibaldi, 2009).

  • Synthesis of Novel Thia/Oxa-azaspiro Octanes : Emphasizing the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, this research underlines the compound's role in constructing multifunctional modules for drug discovery, indicating its potential in pharmaceutical development (Li, Rogers-Evans, & Carreira, 2013).

properties

IUPAC Name

1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9,9-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S.ClH/c10-13(11)5-1-8(2-6-13)7-9-3-4-12-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXMVVRCASPQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CNCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.